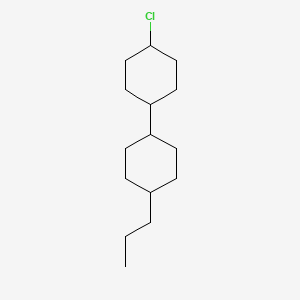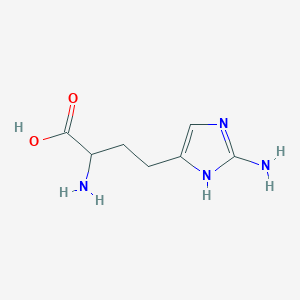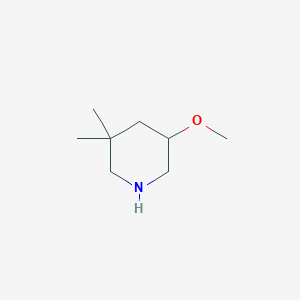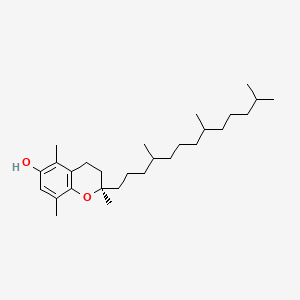
(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol: is a naturally occurring compound known for its potent antioxidant properties. It is a form of vitamin E, which is essential for various physiological functions in the human body. This compound is widely studied for its role in protecting cells from oxidative damage and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol typically involves the condensation of trimethylhydroquinone with isophytol. The reaction is carried out in the presence of a catalyst such as methane trisulphonate under an argon atmosphere. The mixture is heated to reflux temperature, and the reaction proceeds with the addition of isophytol at a controlled rate. The product is then purified through distillation and separation techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions:
Oxidation: (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone form under specific conditions.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon and various acids or bases are employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted chroman-6-ol derivatives depending on the reagents used.
科学研究应用
Chemistry: (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol is used as a model compound in studies of antioxidant mechanisms and free radical scavenging. Its stability and reactivity make it an ideal candidate for exploring new synthetic pathways and reaction mechanisms.
Biology: In biological research, this compound is studied for its role in protecting cellular components from oxidative stress. It is used in experiments to understand the effects of antioxidants on cell viability, DNA integrity, and protein function.
Medicine: The compound is investigated for its potential therapeutic applications in treating conditions associated with oxidative damage, such as cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. Its ability to modulate immune responses and reduce inflammation is also of significant interest.
Industry: In the industrial sector, this compound is used as an additive in food and cosmetic products to enhance shelf life and protect against oxidative degradation. It is also employed in the formulation of dietary supplements and pharmaceuticals.
作用机制
The primary mechanism by which (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol exerts its effects is through its antioxidant activity. It donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cellular components. The compound targets lipid peroxidation pathways, protecting cell membranes from oxidative stress. Additionally, it modulates signaling pathways involved in inflammation and immune responses, contributing to its therapeutic potential.
相似化合物的比较
(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol: Another form of vitamin E with similar antioxidant properties.
(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol acetate: An esterified form of vitamin E used in various applications.
Uniqueness: (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol is unique due to its specific molecular structure, which enhances its antioxidant capacity and stability. Its ability to interact with lipid membranes and modulate signaling pathways distinguishes it from other similar compounds. The presence of additional methyl groups in its structure may also contribute to its enhanced biological activity and therapeutic potential.
属性
分子式 |
C28H48O2 |
|---|---|
分子量 |
416.7 g/mol |
IUPAC 名称 |
(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21?,22?,28-/m1/s1 |
InChI 键 |
WGVKWNUPNGFDFJ-CBIUGAAKSA-N |
手性 SMILES |
CC1=CC(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |
规范 SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy-tert-butyl-dimethylsilane](/img/structure/B14788339.png)

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788350.png)
![Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B14788373.png)
![Dimethyl 4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B14788379.png)
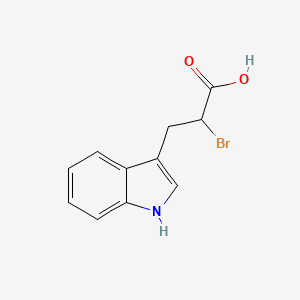
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate](/img/structure/B14788389.png)
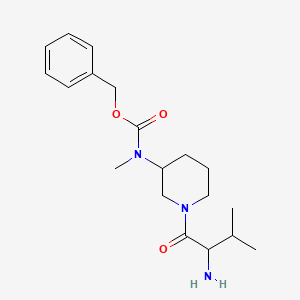
![7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14788409.png)
![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)
